Methyl 3-fluoropiperidine-3-carboxylate
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Overview
Description
Methyl 3-fluoropiperidine-3-carboxylate is an organic compound with the molecular formula C7H12FNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorine atom and a carboxylate ester group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoropiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the fluorination of piperidine derivatives. For instance, starting with piperidine-3-carboxylate, selective fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the fluorination step. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 3-fluoropiperidine-3-carboxylic acid.
Reduction: Formation of 3-fluoropiperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoropiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its fluorine atom can influence the reactivity and stability of the resulting compounds.
Biology: Investigated for its potential as a pharmacophore in drug design. The fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity profile.
Mechanism of Action
The mechanism by which methyl 3-fluoropiperidine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl piperidine-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological properties.
3-Fluoropiperidine: Does not have the ester group, affecting its solubility and reactivity.
Methyl 4-fluoropiperidine-4-carboxylate: Fluorine and ester groups are positioned differently, leading to variations in chemical behavior.
Uniqueness: Methyl 3-fluoropiperidine-3-carboxylate is unique due to the specific positioning of the fluorine atom and ester group on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-fluoropiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-11-6(10)7(8)3-2-4-9-5-7/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSNRDPYHIZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCNC1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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